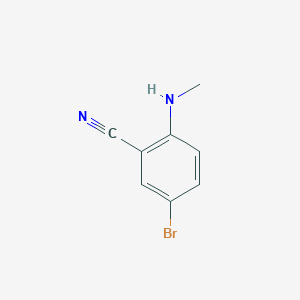

5-Bromo-2-methylamino-benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

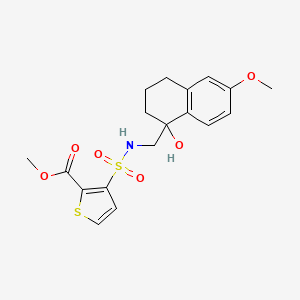

5-Bromo-2-methylamino-benzonitrile is a chemical compound with the CAS Number: 106874-91-3 . It has a molecular weight of 211.06 and its IUPAC name is 5-bromo-2-(methylamino)benzonitrile . It is a white solid at room temperature .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-methylamino-benzonitrile is 1S/C8H7BrN2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,11H,1H3 . This indicates the presence of a bromine atom, a methylamino group, and a benzonitrile group in the molecule.It has a molecular weight of 211.06 . The compound should be stored at a temperature between 0-5°C .

Aplicaciones Científicas De Investigación

1. Inhibition of Cyclotrimerization

A study by Davies et al. (1997) explored the reaction of ((2-(dimethylamino)ethyl)methylamino)lithium with benzonitrile, which leads to a new α-amino lithium imide. This compound shows a tetrameric cubane structure in the solid state, indicating a potential application in inhibiting cyclotrimerization processes (Davies et al., 1997).

2. Synthesis of Quinolinecarboxylic Acid Derivatives

Kobayashi et al. (1997) demonstrated a one-pot synthesis method involving 2-(methylamino)benzonitrile to produce 4-amino-1,2-dihydro-3-quinolinecarboxylates. This suggests its utility in synthesizing complex organic compounds (Kobayashi et al., 1997).

3. Palladium-Catalyzed Cyclisation

Research by Yang et al. (1994) highlights the conversion of α(o-Bromoanilino)alkenenitriles to 2-(methylamino)benzonitrile through palladium catalysis. This process is important for understanding intramolecular aryl additions in organic synthesis (Yang et al., 1994).

4. Synthesis of Benzofuran Analogues

A study by Parameshwarappa et al. (2008) involved the reaction of 5-bromosalicylaldehyde with hydroxylamine hydrochloride, leading to 5-Bromosalicylonitrile, which was then used to synthesize benzofuran analogues. These analogues were tested for antimicrobial and pharmacological activities, indicating potential biomedical applications (Parameshwarappa et al., 2008).

5. Synthesis of Thienopyrimidoisoindolones

Kysil et al. (2008) reported the reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate, resulting in the production of thienopyrimidoisoindolones. This study contributes to the field of heterocyclic chemistry (Kysil et al., 2008).

Propiedades

IUPAC Name |

5-bromo-2-(methylamino)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCBXJLGIWYANH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827118.png)

![2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2827128.png)

![4-[1-(3-Methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2827131.png)

![6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2827132.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2827134.png)

![4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid](/img/structure/B2827135.png)

![4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde](/img/structure/B2827137.png)